molecular formula C18H19FN2O3S B3564648 2-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE

2-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B3564648
M. Wt: 362.4 g/mol
InChI Key: TYZVCMHCELQCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a chemical compound with the molecular formula C13H15FN2O5S This compound is known for its unique structural features, which include a fluorine atom, a piperidine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine-1-sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions to form the piperidine-1-sulfonyl intermediate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Coupling with Benzamide: The final step involves coupling the piperidine-1-sulfonyl intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.

    Reduction: NaBH4 and LiAlH4 are commonly used reducing agents, often employed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiols (RSH).

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions.

    Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
  • 2-Fluoro-N-(2-fluoro-phenyl)-benzamide
  • N-(2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide

Uniqueness

2-Fluoro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is unique due to its specific combination of a fluorine atom, piperidine ring, and sulfonyl group. This combination imparts distinct chemical properties, such as increased stability, enhanced reactivity, and potential biological activity. Compared to similar compounds, it offers unique opportunities for chemical synthesis and biological research.

Properties

IUPAC Name

2-fluoro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-17-7-3-2-6-16(17)18(22)20-14-8-10-15(11-9-14)25(23,24)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZVCMHCELQCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.